1,3-Dimethyl-2-(2-propynyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

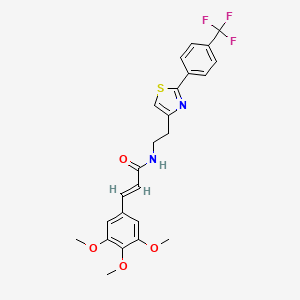

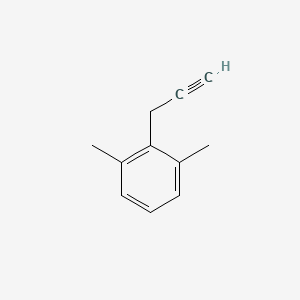

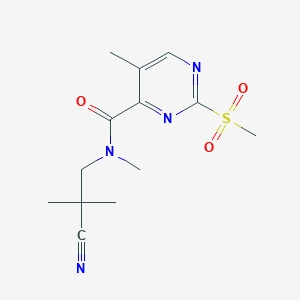

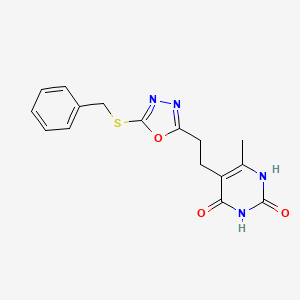

“1,3-Dimethyl-2-(2-propynyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms and 11 Carbon atoms .

Synthesis Analysis

The synthesis of “1,3-Dimethyl-2-(2-propynyl)benzene” could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-2-(2-propynyl)benzene” can be represented by the formula C11H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Metalation and Complex Formation

1,3-Di(2-pyridyl)benzene, closely related to 1,3-Dimethyl-2-(2-propynyl)benzene, undergoes orthometalation with palladium(II) and platinum(II), leading to the formation of complex metalated structures. This process is significant in creating unique ligand-metal complexes, with implications in catalysis and organometallic chemistry (Cárdenas, Echavarren, & Arellano, 1999).

Catalytic Properties

The compound demonstrates potential as a ligand for catalytically active rhodium complexes. These complexes show efficiency in the co-cyclization of alkyne-nitrile to pyridines and in the hydroformylation of certain hydrocarbons, indicating its relevance in synthetic organic chemistry and industrial applications (Costa, Dias, Chiusoli, & Gazzola, 1995).

Inclusion Compounds and Crystallography

The compound forms inclusion compounds with multipedal hosts, and these have been characterized through single-crystal diffraction and thermal analysis. This suggests potential applications in materials science, particularly in the design of molecular inclusion structures (Bourne, Nash, & Toda, 1999).

Supramolecular Architecture

Research has been conducted on similar compounds, focusing on their supramolecular architecture. Such studies contribute to understanding the molecular interactions and stability of these compounds, which is crucial in the development of new materials and molecular devices (Qian, Chen, Cui, & Zhu, 2012).

Metallomacrocyclic Palladium(II) Complexes

The compound is used in synthesizing new hybrid ligands for metallomacrocyclic palladium(II) complexes. These complexes have been studied for their structure and behavior in solution, which is pivotal in the field of inorganic chemistry and the study of metal-organic frameworks (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).

Ionic Liquid Mixtures

Studies on mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, structurally related to 1,3-Dimethyl-2-(2-propynyl)benzene, provide insights into the alteration of ionic liquid structure by benzene, which is significant in understanding the interactions within ionic liquid mixtures (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).

Propriétés

IUPAC Name |

1,3-dimethyl-2-prop-2-ynylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZMWMXMZDPNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2600054.png)

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)